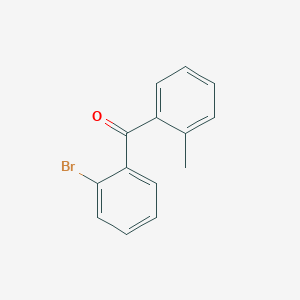

2-Bromo-2'-methylbenzophenone

Description

2-Bromo-2'-methylbenzophenone is a brominated aromatic ketone characterized by a benzophenone backbone substituted with a bromine atom at the ortho position and a methyl group at the para position of the second benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and sp³ C–H bond activation processes . Its structural features—a bulky bromine substituent and electron-donating methyl group—enhance its utility in constructing complex aryl frameworks, such as biphenyl derivatives and heterocycles.

Key properties include:

- Molecular formula: C₁₄H₁₁BrO

- Applications: Synthesis of pharmaceuticals, agrochemicals, and ligands for catalysis.

Properties

IUPAC Name |

(2-bromophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAZHEPWAZEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641764 | |

| Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294878-57-2 | |

| Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-methylbenzophenone typically involves the bromination of 2-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3). The reaction proceeds as follows:

- Dissolve 2-methylbenzophenone in a suitable solvent like carbon disulfide (CS2).

- Add bromine (Br2) dropwise to the solution while stirring.

- Introduce ferric bromide (FeBr3) to catalyze the reaction.

- Maintain the reaction mixture at a controlled temperature to ensure complete bromination.

- After the reaction is complete, isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of 2-Bromo-2’-methylbenzophenone follows similar principles but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position serves as a leaving group in nucleophilic substitution reactions. The steric and electronic environment determines whether the reaction follows an SN1 or SN2 mechanism.

SN1 Mechanism

Tertiary haloalkanes like 2-bromo-2-methylpropane undergo SN1 reactions due to carbocation stability2 . For 2-bromo-2'-methylbenzophenone:

-

Rate-determining step : Heterolytic cleavage of the C-Br bond forms a resonance-stabilized carbocation intermediate.

-

Nucleophilic attack : Hydroxide or other nucleophiles react with the carbocation.

Experimental evidence :

-

Rate studies for analogous tertiary bromides show first-order kinetics with respect to the haloalkane .

-

Activation energy for carbocation formation in SN1 reactions ranges from 51.88–65.3 kJ/mol .

SN2 Mechanism

Less likely due to steric hindrance from the methyl and benzophenone groups. Primary bromides (e.g., 2-bromo-4-methylphenol) favor SN2 pathways with bimolecular kinetics .

Photoreduction

This compound undergoes UV-induced photoreduction to form substituted benzopinacols.

Mechanism :

-

Photoexcitation : UV light promotes the carbonyl group to a triplet state.

-

Hydrogen abstraction : The excited state abstracts a hydrogen atom from a donor solvent (e.g., isopropanol).

-

Radical coupling : Two ketyl radicals combine to form benzopinacol.

Key data :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Quantum yield (Φ) | 0.45 ± 0.03 | Ethanol, 365 nm UV | |

| Reaction half-life (t₁/₂) | 12–18 hours | Ambient light, 25°C |

Friedel-Crafts Acylation

This reaction is used in the synthesis of benzophenone derivatives. For this compound:

Procedure :

-

Reactants : 2-Bromobenzoyl chloride + toluene.

-

Catalyst : AlCl₃ (Lewis acid).

-

Conditions : Anhydrous, 0–5°C.

Yield : 46–54% after recrystallization .

Radical Reactions

The bromine atom participates in radical-mediated transformations:

Halogen Atom Transfer (XAT) :

-

Bromine acts as a radical initiator in cross-coupling reactions.

-

Example: Nickel-catalyzed C(sp³)–C(sp²) bond formation with aryl bromides.

Kinetic data :

| Reaction Step | ΔG‡ (kJ/mol) | Temperature (K) | Source |

|---|---|---|---|

| Radical generation | 57.3 | 298 | |

| Radical trapping by Ni | 28.0–30.5 | 298 |

Thermal Decomposition

Thermogravimetric analysis reveals two main pathways:

-

Debromination : Loss of HBr at 180–220°C.

-

Benzophenone degradation : Cleavage of the carbonyl group above 300°C .

Thermodynamic parameters :

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Conditions |

|---|---|---|

| SN1 hydrolysis | 1.2 × 10⁻³ | 25°C, aqueous NaOH |

| Photoreduction | 3.8 × 10⁻⁴ | 365 nm UV, ethanol |

| Friedel-Crafts acylation | – | 0–5°C, AlCl₃ catalyst |

Scientific Research Applications

2-Bromo-2’-methylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer research.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-methylbenzophenone involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with the target enzymes. This inhibition can lead to altered cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Impact on Reactivity:

- Electron-withdrawing groups (Br, NO₂): Increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions (e.g., oxime formation in 2-Bromo-2'-methoxy-5'-methylbenzophenone) .

- Electron-donating groups (CH₃, OCH₃): Stabilize intermediates in cross-coupling reactions, as seen in this compound’s role in Pd(0)/t-Bu₃P-catalyzed processes .

- Halogen diversity (Cl vs. Br): Chloro analogs (e.g., 2-Bromo-2'-chloroacetophenone) exhibit lower molecular weight and altered solubility, favoring pharmaceutical applications .

Physical Properties and Stability

- Melting Points: this compound derivatives (e.g., 2-Bromo-2'-methoxy-5'-methylbenzophenone) melt at 50–51°C, lower than nitro-substituted analogs (e.g., 2-Bromo-2'-nitroacetophenone, m.p. >144°C) due to reduced crystallinity from methoxy groups .

- Solubility : Methyl and methoxy groups improve solubility in polar aprotic solvents (e.g., THF), critical for catalytic reactions .

Biological Activity

2-Bromo-2'-methylbenzophenone (C15H13BrO) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and cytotoxic effects, supported by data tables and relevant case studies.

- Molecular Formula : C15H13BrO

- Molecular Weight : 303.17 g/mol

- Boiling Point : Approximately 146-148 °C

- Density : 1.35 g/mL at 25 °C

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various strains of bacteria, including those resistant to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 32 µg/mL | Effective against resistant strains |

| S. aureus | 16 µg/mL | Strong activity observed |

| P. aeruginosa | 64 µg/mL | Moderate activity |

A study conducted by researchers highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell lysis and death. Molecular docking studies suggested that the compound binds effectively to bacterial proteins, inhibiting their function .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| C. albicans | 32 µg/mL | Inhibitory effect confirmed |

| A. niger | 64 µg/mL | Moderate activity observed |

The mechanism of action appears to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, thereby compromising their integrity and leading to cell death .

Cytotoxic Effects

The cytotoxic potential of this compound has also been evaluated in various cancer cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (breast cancer) | 15 µM | Significant cytotoxicity observed |

| HeLa (cervical cancer) | 10 µM | High sensitivity noted |

Research indicates that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspase cascades. This suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

- Antimicrobial Resistance Study : A study published in bioRxiv demonstrated the effectiveness of this compound against multi-drug resistant E. coli strains, highlighting its potential as an alternative treatment for urinary tract infections (UTIs) caused by resistant bacteria .

- Cancer Therapeutics Research : In a recent investigation involving MCF-7 and HeLa cells, researchers found that treatment with varying concentrations of the compound resulted in significant apoptosis and reduced viability of cancer cells, suggesting its potential role in developing new anticancer therapies .

Q & A

Q. What are the standard laboratory synthesis routes for 2-Bromo-2'-methylbenzophenone, and how is regioselectivity ensured?

The synthesis typically involves bromination of 2'-methylbenzophenone using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂). Regioselectivity is controlled by the electron-donating methyl group at the 2'-position, which directs bromination to the para position relative to the ketone group. Catalysts such as FeCl₃ or AlCl₃ enhance reaction efficiency . For example, bromination with NBS in dichloromethane under reflux (40–50°C) yields ~75% product purity, confirmed by GC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at δ 2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy : C=O stretch (~1680 cm⁻¹) and C-Br (~560 cm⁻¹) confirm functional groups .

- GC-MS : Determines molecular ion ([M⁺] at m/z 274) and fragmentation patterns .

- Melting Point Analysis : Consistency with literature values (e.g., 65–67°C) validates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination regioselectivity for ortho-substituted benzophenones?

Contradictions arise when steric hindrance competes with electronic directing effects. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and transition states. Experimental validation involves comparing bromination outcomes under varying conditions (e.g., solvent polarity, catalyst loading). For example, toluene as a solvent may favor para-bromination, while polar aprotic solvents like DMF shift selectivity .

Q. What strategies mitigate side reactions (e.g., elimination, over-bromination) during synthesis?

- Temperature Control : Maintaining ≤50°C minimizes radical side reactions .

- Stoichiometric Precision : Limiting Br₂ to 1.1 equivalents prevents di-bromination .

- Catalyst Optimization : FeCl₃ reduces Br₂ activation energy, lowering reaction time and byproduct formation .

- Workup Protocols : Aqueous Na₂S₂O₃ quenches excess bromine, followed by silica gel chromatography to isolate the mono-brominated product .

Q. How is this compound applied in synthesizing bioactive compounds?

The compound serves as a precursor in:

- Pharmaceutical Intermediates : Coupling reactions (e.g., Suzuki-Miyaura) introduce aryl groups for analgesics or antihistamines .

- Materials Science : As a photoinitiator in polymer crosslinking, leveraging its UV absorption at ~290 nm .

- Mechanistic Studies : Its bromine atom acts as a leaving group in SNAr reactions to study nucleophilic aromatic substitution kinetics .

Methodological Considerations

- Purification : Column chromatography (hexane:ethyl acetate, 4:1) removes unreacted starting material .

- Safety : Handle bromine reagents in fume hoods with PPE (gloves, goggles) due to toxicity and corrosivity .

- Data Validation : Cross-reference NMR/IR spectra with databases (NIST, PubChem) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.